molecular formula C10H16O B14413473 1,4,6-Octatrien-3-ol, 3,7-dimethyl- CAS No. 84012-63-5

1,4,6-Octatrien-3-ol, 3,7-dimethyl-

Cat. No.: B14413473
CAS No.: 84012-63-5
M. Wt: 152.23 g/mol
InChI Key: RARYKHDLXILLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,6-Octatrien-3-ol, 3,7-dimethyl-, also known as Hotrienol, is an organic compound with the molecular formula C10H16O. It is a type of alcohol and is characterized by its three double bonds and a hydroxyl group. This compound is known for its pleasant aroma and is often used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,6-Octatrien-3-ol, 3,7-dimethyl- can be synthesized through various organic synthesis routes. One common method involves the dehydration of 1,6-Octadien-3-ol, 3,7-dimethyl-. This process typically requires specific reaction conditions, including the use of dehydrating agents and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The exact details of these methods can vary depending on the manufacturer and the intended use of the compound .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Octatrien-3-ol, 3,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce aldehydes or ketones, while reduction can yield saturated alcohols .

Scientific Research Applications

1,4,6-Octatrien-3-ol, 3,7-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,5,7-Octatrien-3-ol, 3,7-dimethyl-
  • 2,6-Dimethyl-1,3,7-octatrien-6-ol
  • 3,7-Dimethyl-1,5,7-octatriene-3-ol

Uniqueness

1,4,6-Octatrien-3-ol, 3,7-dimethyl- is unique due to its specific structure, which includes three double bonds and a hydroxyl group. This structure gives it distinct chemical and physical properties, such as its aroma and reactivity. Compared to similar compounds, it may have different reactivity patterns and applications .

Properties

CAS No.

84012-63-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,7-dimethylocta-1,4,6-trien-3-ol

InChI

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-8,11H,1H2,2-4H3

InChI Key

RARYKHDLXILLFY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(C)(C=C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.